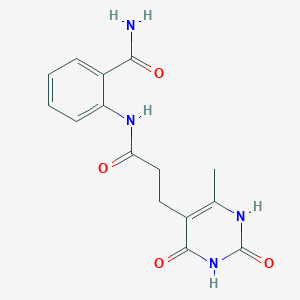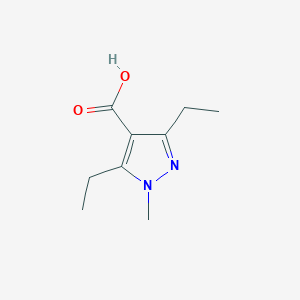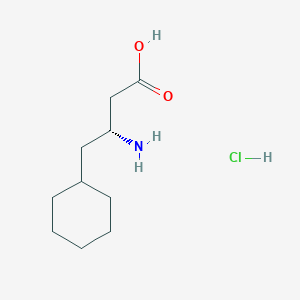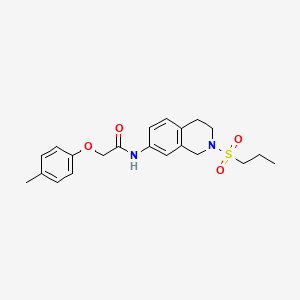
(4R)-3,4-dihydro-2H-1-benzothiopyran-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4R)-3,4-dihydro-2H-1-benzothiopyran-4-ol, also known as DBO, is a synthetic compound with a unique molecular structure. It has been studied extensively for its potential applications in scientific research, particularly in the fields of biochemistry and physiology. In
作用机制
Target of Action
The primary target of (4R)-3,4-dihydro-2H-1-benzothiopyran-4-ol, also known as 4R, is the alpha 7 nicotinic acetylcholine receptors (α7 nAChRs) found in the nervous system . These receptors play a crucial role in transmitting signals in the nervous system and are involved in various physiological processes.
Mode of Action
4R binds to and modulates the α7 nAChRs, thereby influencing the cholinergic system’s function . This interaction results in the modulation of the receptor’s activity, which can lead to changes in the transmission of signals in the nervous system. The modulation of α7 nAChRs by 4R has been shown to have neuroprotective and anti-inflammatory effects .
Biochemical Pathways
For instance, the modulation of α7 nAChRs can affect the inflammatory response, as these receptors are known to play a role in regulating inflammation .
Pharmacokinetics
The pharmacokinetics of 4R have been studied in rats. After a single dose of 4R at 6 mg/kg intravenously, the highest plasma concentration was 1017 ng/mL, and the compound reached the brain within 10 minutes . The half-life of 4R was approximately 36 minutes . The peak plasma concentration after intramuscular and subcutaneous administration was lower, but the half-life was longer, approximately 1.5 hours . The compound was found to cross the blood-brain barrier and concentrate in the brain .
Result of Action
The interaction of 4R with α7 nAChRs results in a decrease in inflammation-induced peripheral hypersensitivity and paw edema, particularly in male mice . Notably, the analgesic and anti-inflammatory effects of 4R lasted up to 8 days after a single systemic administration . These findings suggest that 4R could have potential therapeutic applications in conditions associated with inflammation and pain.
实验室实验的优点和局限性
One of the main advantages of using (4R)-3,4-dihydro-2H-1-benzothiopyran-4-ol in lab experiments is its high sensitivity and specificity for ROS detection. It is also relatively easy to synthesize and can be easily incorporated into various experimental systems. However, one of the main limitations of using (4R)-3,4-dihydro-2H-1-benzothiopyran-4-ol is its potential toxicity, which may limit its use in certain experimental systems or require additional safety precautions.
未来方向
There are several potential future directions for research involving (4R)-3,4-dihydro-2H-1-benzothiopyran-4-ol. One area of interest is the development of new and improved fluorescent probes for ROS detection, which may be more sensitive, specific, or less toxic than (4R)-3,4-dihydro-2H-1-benzothiopyran-4-ol. Another area of interest is the investigation of (4R)-3,4-dihydro-2H-1-benzothiopyran-4-ol's potential as a therapeutic agent for various diseases, particularly those involving oxidative stress. Finally, there is also potential for the development of new synthetic methods for the production of (4R)-3,4-dihydro-2H-1-benzothiopyran-4-ol and related compounds, which may lead to improved efficiency or yield.
合成方法
The synthesis of (4R)-3,4-dihydro-2H-1-benzothiopyran-4-ol is a complex process that involves several steps. One of the most commonly used methods involves the reaction of 2,3-dihydrothiophene with 3,4-dichlorobenzaldehyde in the presence of a base, such as sodium hydroxide. This reaction leads to the formation of a key intermediate, which is then treated with a reducing agent, such as sodium borohydride, to yield (4R)-3,4-dihydro-2H-1-benzothiopyran-4-ol.
科学研究应用
(4R)-3,4-dihydro-2H-1-benzothiopyran-4-ol has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves its use as a fluorescent probe for the detection of reactive oxygen species (ROS) in biological systems. ROS are highly reactive molecules that play a critical role in a wide range of physiological processes, but can also cause cellular damage and contribute to the development of various diseases.
属性
IUPAC Name |
(4R)-3,4-dihydro-2H-thiochromen-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10OS/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-4,8,10H,5-6H2/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWVSZXYNCFXKRT-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=CC=CC=C2C1O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSC2=CC=CC=C2[C@@H]1O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4R)-3,4-dihydro-2H-1-benzothiopyran-4-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![4-Cyano-5-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-2-carboxylic acid](/img/structure/B2974754.png)

![ethyl 4-[4-methyl-2-(methylsulfanyl)-5,6-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl]phenyl ether](/img/structure/B2974760.png)
![5-(furan-2-yl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2974762.png)
![Methyl 2-[(2,5-difluorophenyl)carbamoyl]acetate](/img/structure/B2974763.png)


